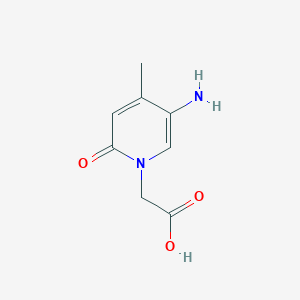

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

説明

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a pyridinone derivative featuring a 1,2-dihydropyridinone core substituted with amino (NH₂) and methyl (CH₃) groups at positions 5 and 4, respectively, and an acetic acid side chain at the N1 position.

特性

分子式 |

C8H10N2O3 |

|---|---|

分子量 |

182.18 g/mol |

IUPAC名 |

2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetic acid |

InChI |

InChI=1S/C8H10N2O3/c1-5-2-7(11)10(3-6(5)9)4-8(12)13/h2-3H,4,9H2,1H3,(H,12,13) |

InChIキー |

WGUQSHKUPGOWAW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)N(C=C1N)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide, yielding 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles . These intermediates can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

科学的研究の応用

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and chemical processes.

作用機序

The mechanism by which 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

類似化合物との比較

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: Electron-Donating Groups (NH₂, CH₃): The amino and methyl groups in the target compound enhance nucleophilicity and may improve binding to biological targets (e.g., enzymes) via hydrogen bonding and hydrophobic interactions .

Physical Properties :

- Bromo- and sulfamoyl-substituted analogs exhibit higher molecular weights (261.07–288.32 g/mol) due to heavy atoms, which may reduce solubility .

- The nitro derivative (C₇H₆N₂O₅) has the lowest molecular weight (198.13 g/mol) but higher oxygen content, favoring polar solvents .

Synthetic Utility: Bromo and nitro groups serve as handles for further functionalization (e.g., Suzuki coupling, reduction to amines) . The amino group in the target compound could facilitate conjugation or salt formation with carboxylic acid, enhancing drug-like properties .

Biological Relevance: Pyridinone cores are prevalent in kinase inhibitors (e.g., imatinib analogs) and antibiotics. Amino and carboxylic acid groups may mimic natural substrates in enzymatic binding pockets . Halogenated analogs (Br, Cl, CF₃) are often explored for improved pharmacokinetics and target affinity .

生物活性

2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a pyridine derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is C8H10N2O3, with a molecular weight of 182.18 g/mol. The structure features a pyridine ring substituted with an amino group, a methyl group, and an oxo group, which contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exhibits significant enzyme inhibitory activity. Its ability to form hydrogen bonds through the amino group enhances interactions with target enzymes, potentially modulating their activity.

Table 1: Enzyme Inhibition Data

These findings suggest that the compound could be valuable in developing treatments for conditions related to enzyme dysfunction.

Anticancer Activity

Preliminary studies have shown that derivatives of 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can inhibit the growth of various cancer cell lines. For instance, it has been tested against human lung cancer (A549) and colon cancer (HT-29) cell lines, demonstrating promising results in reducing cell viability.

Case Study: Anticancer Effects

In a study evaluating the compound's effects on A549 cells, a concentration-dependent reduction in cell viability was observed. The compound was found to induce apoptosis through the modulation of anti-apoptotic proteins.

The biological activity of this compound is largely attributed to its structural features that facilitate binding to specific proteins and enzymes. The presence of the amino and oxo groups allows for versatile interactions, which may enhance or inhibit enzymatic functions depending on the target.

Applications in Medicinal Chemistry

Given its biological properties, 2-(5-Amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid holds potential for various therapeutic applications:

- Diabetes Management : As an α-glucosidase inhibitor, it could aid in controlling blood sugar levels.

- Cancer Therapy : Its anticancer properties warrant further exploration for potential use in oncology.

- Neuroprotection : Inhibiting acetylcholinesterase may provide benefits in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。